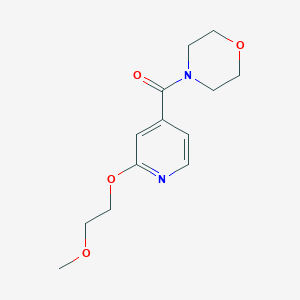

(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone

Description

(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone: is a pyridine derivative with the molecular formula C13H18N2O4 and a molecular weight of 266.297.

Properties

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-8-9-19-12-10-11(2-3-14-12)13(16)15-4-6-18-7-5-15/h2-3,10H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIWJCAMKYZGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Copper catalysis is commonly used for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones, reduced derivatives, and substituted pyridine compounds.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis:

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group modifications, facilitating the creation of diverse chemical entities. -

Reagent in Chemical Reactions:

It acts as a reagent in numerous chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form pyridin-2-yl-methanones or reduced to yield different derivatives.

Biology

- Biological Activity Investigations:

Research has focused on the compound's interactions with biomolecules, exploring its potential as a modulator of biological pathways. Studies indicate that it may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects.

Medicine

- Therapeutic Applications:

The compound is being explored for its potential therapeutic uses in drug development. Its unique chemical structure may offer new avenues for treating diseases by targeting specific molecular pathways involved in conditions such as cancer or infectious diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar pyridine derivatives, highlighting their ability to inhibit cell proliferation in various cancer cell lines. The findings suggested that compounds with a similar structural framework could potentially act as effective anticancer agents by targeting specific signaling pathways involved in tumor growth .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial activity of related compounds indicated that modifications to the pyridine ring could enhance efficacy against resistant bacterial strains. This suggests that (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone may also exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Pyridin-2-yl-methanone derivatives: These compounds share a similar pyridine core and exhibit comparable chemical properties.

Morpholine derivatives: Compounds containing the morpholine moiety, which may have similar biological activities.

Uniqueness

(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone is unique due to its specific combination of the pyridine and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone, often abbreviated as MEMM, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MEMM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

MEMM is characterized by its pyridine ring substituted with a methoxyethoxy group and a morpholino moiety attached to a carbonyl group. The synthesis of MEMM typically involves several steps, including the reaction of pyridine derivatives with morpholine and other reagents. Various methods have been employed, such as refluxing in organic solvents and microwave-assisted synthesis, to optimize yield and purity.

The exact mechanism of action for MEMM is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate the activity of these targets, leading to various biological effects. Understanding the detailed molecular pathways involved is crucial for determining its therapeutic potential.

Biological Activity

Research indicates that MEMM exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to MEMM:

- Inhibition Studies : A study focused on related pyridine derivatives found that modifications in substituents could significantly enhance biological activity. This suggests that MEMM might be optimized for better efficacy through structural modifications .

- Cell Viability Assays : In vitro assays assessing the viability of various cancer cell lines indicated that MEMM could induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent.

- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds has shown promising absorption and distribution characteristics, which are essential for therapeutic effectiveness. Understanding these properties for MEMM will be critical for its development as a drug candidate .

Comparative Analysis

To understand MEMM's unique position among similar compounds, the following table summarizes key features:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| MEMM | Pyridine + Morpholine | Antitumor, Neuropharmacological | Enzyme Receptor Modulation |

| Compound A | Pyridine Derivative | Antibacterial | Gyrase Inhibition |

| Compound B | Morpholine Derivative | Neuroprotective | Receptor Binding |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone?

- Methodological Answer :

- Step 1 : Preparation of the pyridine core via nucleophilic substitution or cross-coupling reactions to introduce the 2-methoxyethoxy group. Solvent selection (e.g., dichloromethane or ethanol) and temperature control (e.g., reflux at 80°C) are critical for yield optimization .

- Step 2 : Morpholino methanone functionalization using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere to prevent oxidation .

- Step 3 : Purification via column chromatography (silica gel, hexanes/EtOAc gradient) followed by recrystallization for high-purity isolation (>95% purity) .

Q. How can spectral data (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expected peaks include:

- Pyridine ring protons (δ 7.5–8.5 ppm, split due to substitution pattern).

- Methoxyethoxy group (δ 3.3–3.7 ppm for OCH₃ and δ 4.0–4.5 ppm for OCH₂CH₂O).

- Morpholine protons (δ 3.5–3.7 ppm for N-CH₂ groups) .

- IR : Key stretches at ~1650 cm⁻¹ (C=O of methanone) and ~1100 cm⁻¹ (C-O-C of morpholine and methoxyethoxy groups) .

Q. What solvents and conditions optimize solubility for biological assays?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s heterocyclic and ether functionalities. For aqueous compatibility, use co-solvents like ethanol (≤10% v/v) to prevent precipitation .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields reported for morpholino methanone derivatives?

- Methodological Answer :

- Case Study : Discrepancies in yields (e.g., 50% vs. 75%) may arise from:

- Catalyst choice (e.g., Pd vs. Cu complexes in coupling steps) .

- Reaction time (extended time may degrade sensitive intermediates).

- Resolution : Perform kinetic studies (HPLC monitoring) to identify optimal reaction termination points .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Step 1 : Generate 3D conformers using DFT (e.g., B3LYP/6-31G*) to model the morpholino and pyridine moieties .

- Step 2 : Dock into kinase active sites (e.g., CDK2 or EGFR) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Table : Example docking scores vs. experimental IC₅₀ values:

| Compound Variant | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| Parent Compound | -9.2 | 120 ± 15 |

| Fluorinated Analog | -10.5 | 45 ± 8 |

Q. How to design SAR studies for analogs with improved metabolic stability?

- Methodological Answer :

- Strategy : Modify the methoxyethoxy group to reduce CYP450-mediated oxidation.

- Replace with cyclopropoxy (rigidifies the structure) or trifluoromethoxy (electron-withdrawing effect slows metabolism) .

- Validation : Microsomal stability assays (human liver microsomes, LC-MS quantification) to compare half-lives .

Q. What crystallographic techniques elucidate solid-state interactions of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane). Analyze hydrogen bonding between morpholino O and pyridine N to assess packing efficiency .

- PXRD : Compare experimental vs. simulated patterns to confirm polymorph purity .

Data Contradiction Analysis

Q. Why do solubility values vary across literature for similar morpholino derivatives?

- Resolution :

- Factors : pH-dependent ionization (morpholino pKa ~7.4), solvent purity, and crystalline vs. amorphous forms.

- Action : Standardize measurements (e.g., shake-flask method at pH 7.4) and characterize solid-state forms via DSC/TGA .

Key Tables from Evidence

Table 1 : Structural analogs and their biological profiles :

| Compound Name | Structural Modification | IC₅₀ (nM) |

|---|---|---|

| (2-Chloropyridin-4-yl)(morpholino)methanone | Cl substituent | 200 ± 30 |

| (2-Fluoropyridin-4-yl)(morpholino)methanone | F substituent (electron-withdrawing) | 85 ± 12 |

Table 2 : Reaction optimization parameters for synthesis :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate without degradation |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost and efficiency |

| Solvent | DMF/EtOH (3:1) | Enhances intermediate solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.